molecular formula C12H13NO3 B2804819 2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone CAS No. 1271911-39-7

2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone

Cat. No. B2804819
CAS RN: 1271911-39-7
M. Wt: 219.24
InChI Key: LQWDJSRFXLJIAC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclobutanone derivative that has been synthesized using various methods, and it has been found to have potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Photochemical Reactions

  • 2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone, when irradiated, can undergo type II cyclization and type I cleavage reactions. Studies have shown that irradiation of phenyl-substituted 1,3-diketones, which are chemically related to this compound, leads to the formation of various cyclization products with potential application in photochemical synthesis (Yoshioka, Suzuki & Oka, 1984).

Synthetic Chemistry

  • This compound plays a role in the synthesis of various organic molecules. For instance, research on imidazole-appended dimethyl-β-cyclodextrin has revealed that certain modifications can enhance the hydrolysis of p-nitrophenyl acetate (Ikeda et al., 1987). Additionally, cyclobutanones, closely related to this compound, have been used in acid-catalyzed ring expansions, demonstrating their utility in organic synthesis (Bernard et al., 2005).

Enzyme Activity Visualization

  • Compounds with structural similarities to this compound have been used in histochemistry. For instance, p-nitrophenyl substituted ditetrazole has been utilized for visualizing enzymatic activity in tissues (Nachlas et al., 1957).

Catalysis and Reactivity

  • The reactivity and catalytic properties of cyclobutanones are significant in various chemical reactions. Studies on the palladium-catalyzed carbon-carbon bond cleavage and formation using cyclobutanones suggest potential applications in catalysis (Matsuda, Shigeno & Murakami, 2008). Also, research on the enantioselective organocatalytic Michael addition of cyclobutanones to nitroalkenes highlights its importance in stereocontrolled synthesis (Mailhol et al., 2012).

Novel Protecting Group in Carbohydrate Chemistry

  • The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, structurally related to this compound, has been introduced as a novel protecting group in carbohydrate chemistry. This group offers unique deprotection conditions and can be used efficiently in the synthesis of complex glycans (Liu et al., 2019).

properties

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWDJSRFXLJIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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